molecular formula C16H15N3O B3470721 N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide

N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B3470721
M. Wt: 265.31 g/mol
InChI Key: XQAYOHNUSJJWBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a chemical research compound based on the privileged imidazo[1,2-a]pyridine (IP) scaffold. This structural class is recognized in medicinal chemistry for its diverse biological activities and has garnered significant interest in anti-infective drug discovery, particularly against Mycobacterium tuberculosis (Mtb) . Research Applications and Value: Compounds within this chemical class are primarily investigated for their potent activity against drug-sensitive, Multi-Drug Resistant (MDR), and Extensively Drug-Resistant (XDR) strains of Mtb . The research value of the imidazo[1,2-a]pyridine-3-carboxamide (IPA) analogs lies in their mechanism of action; they are known to inhibit the mycobacterial cytochrome bcc complex (Complex III), a critical component of the essential oxidative phosphorylation (OxPhos) pathway required for bacterial energy generation . A prominent clinical candidate from this class, Telacebec (Q203), which targets the QcrB subunit of this complex, is currently in Phase II clinical trials, underscoring the high research value of this scaffold . Usage and Handling: This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or human use. Researchers should handle the material with appropriate personal protective equipment in a controlled laboratory environment and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-12-7-8-19-11-14(18-15(19)9-12)16(20)17-10-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQAYOHNUSJJWBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the reaction of 2-aminopyridine with benzyl bromide in the presence of a base, such as potassium carbonate, to form the N-benzyl derivative. This intermediate is then subjected to cyclization with a suitable reagent, such as acetic anhydride, to form the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize microreactors and automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to the death of the bacterial cell .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Insights

Activity Against Tuberculosis (Mtb)
  • N-Benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide : Positioned as a 2-carboxamide derivative, it is likely less potent against Mtb compared to 3-carboxamide analogs. SAR studies indicate that 2-carboxamide derivatives exhibit weaker minimum inhibitory concentrations (MIC: 17–30 μM) than their 3-carboxamide counterparts, possibly due to altered binding to Mtb pantothenate synthetase or InhA .
CFTR Modulation
  • Z2776419998: This stereoisomeric analog shares the 7-methylimidazo[1,2-a]pyridine core but replaces the benzyl group with a 6-amino-THN moiety. Its (R,S) stereochemistry is critical for CFTR potentiation, suggesting that bulkier substituents and chiral centers influence ion channel binding .
  • Contrast with Target Compound : The benzyl group in the target compound may limit steric compatibility with CFTR compared to the THN-derived substituent in Z2776419998 .
Antikinetoplastid Activity
  • N-(4-Acetylphenyl)imidazo[1,2-a]pyridine-2-carboxamide : The 4-acetylphenyl group confers antikinetoplastid activity, likely through inhibition of parasitic enzymes like kinetoplastid-specific proteases. The amidic bond formed during synthesis is crucial for maintaining conformational stability .
  • Target Compound : The benzyl substituent may redirect activity toward other targets (e.g., bacterial enzymes or human receptors) due to differences in electronic and steric properties .

Biological Activity

N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide is a compound that belongs to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit the activity of certain enzymes critical for bacterial survival, such as those involved in cell wall synthesis. This inhibition leads to the disruption of essential biological pathways, contributing to its antimicrobial effects against various pathogens, particularly Mycobacterium tuberculosis (Mtb) .

Antitubercular Activity

This compound has shown significant antitubercular activity. In vitro studies indicate that it exhibits a minimum inhibitory concentration (MIC) range comparable to that of established antitubercular agents. For instance, related compounds have demonstrated MIC values ranging from 0.5 to 6 μM against replicating and non-replicating Mtb strains .

Comparative Antitubercular Activity

Compound NameMIC (μM)Activity Description
This compound0.7–2.3Potent against Mtb
Ethyl ester analog8–20Less potent than benzyl derivatives
N-cyclohexyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide0.5–6Comparable activity against resistant strains

Structure-Activity Relationship (SAR)

The structural modifications on the imidazo[1,2-a]pyridine scaffold significantly influence the biological activity of these compounds. Research indicates that substituents at specific positions on the ring can enhance binding affinity and efficacy against bacterial strains. For example, the presence of a benzyl group at the nitrogen atom has been associated with reduced activity compared to cyclohexyl substitutions .

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and its derivatives:

  • Antimycobacterial Studies : A study reported that compounds with similar scaffolds exhibited excellent in vitro activity against drug-susceptible and multidrug-resistant Mtb strains. The SAR analysis highlighted that modifications at positions 2 and 6 on the imidazo ring could lead to significant enhancements in potency .
  • Tolerability and Pharmacokinetics : In vivo studies demonstrated good tolerability for several derivatives when administered at varying doses in animal models. For instance, certain compounds showed promising results with minimal toxicity at doses up to 100 mg/kg .
  • Potential for Combination Therapy : Given the rising incidence of drug-resistant tuberculosis, there is a growing interest in exploring combination therapies involving this compound and other antitubercular agents to enhance efficacy and reduce resistance development .

Q & A

Q. What are the optimal synthetic routes for N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide?

The compound can be synthesized via a two-step protocol:

Core formation : Condensation of 2-aminopyridine derivatives with α-haloketones or bromopyruvic acid to form the imidazo[1,2-a]pyridine scaffold .

Carboxamide functionalization : Coupling the carboxylic acid intermediate with benzylamine using coupling agents like EDC and DMAP in acetonitrile at 90°C for 56 hours .
Note: Microwave-assisted or continuous flow methods may improve yield and reduce reaction time for scalable synthesis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Purity : Use HPLC with ≥98% purity thresholds, as validated for structurally similar imidazo[1,2-a]pyridine carboxamides .
  • Structural confirmation : Employ 1^1H NMR (to verify benzyl and methyl proton environments) and 13^{13}C NMR (to confirm carbonyl and aromatic carbons). Mass spectrometry (HRMS or TOF-MS) is critical for molecular weight validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent placement) affect biological activity?

  • Methyl group at position 7 : Enhances metabolic stability and hydrophobic interactions in target binding. For example, 7-methyl derivatives show improved MIC values (17–30 μM) against Mycobacterium tuberculosis compared to non-methylated analogs .
  • Benzyl group at the carboxamide : Modulates selectivity; replacing benzyl with bulkier aryl groups may alter affinity for targets like dopamine receptors or pantothenate synthetase .
    Methodological tip: Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like InhA or CFTR .

Q. What strategies resolve contradictions in biological data across studies?

  • Assay variability : Standardize MIC testing using broth microdilution (CLSI guidelines) for antitubercular activity .
  • Off-target effects : Perform counter-screening against related targets (e.g., human kinases) to rule out nonspecific binding .
  • Data validation : Cross-reference cytotoxicity data (e.g., IC50_{50} in HEK293 cells) with primary activity to confirm therapeutic index .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • ADMET prediction : Use tools like SwissADME to optimize logP (aim for 2–3) and aqueous solubility. For example, adding polar substituents (e.g., hydroxyl groups) reduces logP but may enhance bioavailability .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to prioritize analogs for synthesis .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Byproduct formation : Monitor for dimerization or over-alkylation using TLC or in-line IR spectroscopy during the coupling step .
  • Purification : Employ flash chromatography with gradients of methanol/chloroform (3–5% MeOH) or recrystallization from acetic acid .

Mechanistic and Functional Studies

Q. What evidence supports the compound’s mechanism of action in antimicrobial applications?

  • InhA inhibition : Molecular docking shows hydrogen bonding between the carboxamide group and NAD+^+ cofactor in InhA (PDB: 4TZK), validated by MIC reductions in resistant Mtb strains .
  • Synergistic effects : Combine with frontline drugs (e.g., isoniazid) to assess fractional inhibitory concentration (FIC) indices .

Q. How does the compound interact with non-target proteins (e.g., CFTR)?

  • CFTR potentiation : Derivatives with tetrahydroimidazo[1,2-a]pyridine scaffolds show binding to CFTR’s allosteric sites (e.g., NBD1 domain), confirmed by electrophysiology (patch-clamp) .
  • Selectivity testing : Compare activity against CFTR mutants (e.g., ΔF508) to wild type to evaluate specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-7-methylimidazo[1,2-a]pyridine-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.